molecular formula C17H18N2O2 B12132508 N-(1-phenylethyl)-2-(phenylformamido)acetamide

N-(1-phenylethyl)-2-(phenylformamido)acetamide

Cat. No.: B12132508
M. Wt: 282.34 g/mol
InChI Key: NPQGQQXNUGFMBV-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(phenylformamido)acetamide is a structurally distinct acetamide derivative characterized by a phenylethylamine moiety attached to the nitrogen atom and a phenylformamido group at the acetamide’s α-position. Its molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol. This article compares its chemical features, synthesis, and inferred biological activities with those of related acetamides.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide

InChI

InChI=1S/C17H18N2O2/c1-13(14-8-4-2-5-9-14)19-16(20)12-18-17(21)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,21)(H,19,20)

InChI Key

NPQGQQXNUGFMBV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(phenylformamido)acetamide can be achieved through a multi-step process. One common method involves the reaction of 1-phenylethylamine with phenyl isocyanate to form N-(1-phenylethyl)formamide. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(phenylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and alkoxide ions can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenylformamido oxides.

    Reduction: Formation of phenylethylamines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(1-phenylethyl)-2-(phenylformamido)acetamide has been investigated for its potential therapeutic properties, particularly as an inhibitor of the METTL3 enzyme, which plays a crucial role in various cancers and autoimmune diseases. The compound has shown promise in preclinical studies as a potential treatment for conditions such as cancer, neurological disorders, and inflammatory diseases .

Anticonvulsant Activity

Research has indicated that derivatives of N-phenylacetamides exhibit anticonvulsant activity. For instance, related compounds have been assessed for their efficacy in animal models of epilepsy, showing significant activity against maximal electroshock seizures . This suggests that this compound may also possess similar pharmacological properties.

Antitubercular Activity

In a study focused on synthesizing novel antitubercular agents, derivatives based on the N-phenylacetamide structure demonstrated potent activity against Mycobacterium tuberculosis. The findings suggest that compounds within this class could serve as effective leads for developing new treatments for tuberculosis .

Case Study 1: METTL3 Inhibition

A patent describes the use of this compound as a METTL3 inhibitor. This compound was shown to inhibit cell proliferation and metastasis in vitro and in vivo, indicating its potential utility in cancer therapy . The study emphasizes the need for further exploration into its mechanism of action and therapeutic efficacy.

Case Study 2: Anticonvulsant Screening

In a screening study involving various N-phenylacetamides, several compounds were evaluated for their anticonvulsant properties using established animal models. The results highlighted that specific derivatives exhibited significant protective effects against seizures, suggesting that this compound could be developed into an anticonvulsant medication .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Bulky groups (e.g., tert-butyl in ) may reduce metabolic degradation but limit membrane permeability.
  • Heterocyclic substituents (e.g., indolyl in ) enable interactions with biological targets via π-π stacking or hydrogen bonding.

Pharmacological Activities Relative to Similar Compounds

Anti-Inflammatory and Analgesic Activities

  • 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamides (e.g., halogen or nitro derivatives) demonstrated enhanced anti-inflammatory activity (59% reduction in edema) and analgesic effects in rodent models. Nitro groups further contributed to anti-cancer activity .

Anti-Cancer Potential

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) exhibited IC₅₀ values of <10 µM against HCT-116 and MCF-7 cancer cells, attributed to sulfonyl and quinazoline moieties .

Antimicrobial and Antifungal Effects

  • 2-(Benzo[d]thiazol-5-ylsulfonyl)piperazinyl acetamides (Compounds 47–50) showed MIC values of 4–8 µg/mL against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Physicochemical Properties and Stability

  • Solubility: Formamido groups enhance water solubility relative to tert-butylphenoxy derivatives (logP ~2.5 vs. ~4.0) .
  • Crystallinity : (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide crystallizes in an orthorhombic system (space group P2₁2₁2₁), stabilized by intramolecular H-bonds .
  • Stability : Tertiary amides (e.g., rotamers in ) may exhibit conformational flexibility, impacting bioavailability.

Q & A

Q. How to address cytotoxicity discrepancies between in vitro and in vivo models?

  • Mitigation :
  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites.
  • Formulation Adjustments : Use liposomal encapsulation to improve bioavailability and reduce off-target effects .
  • Dose-Response Validation : Perform PK/PD modeling to align in vitro IC50 with plasma concentrations .

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